3,6,9,12-Tetraoxapentadec-14-yn-1-ol

描述

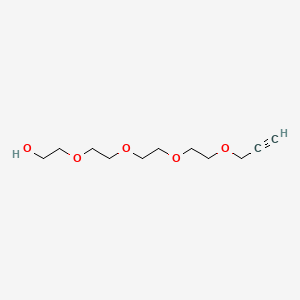

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMJFCWQBPUZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579528 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87450-10-0 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,6,9,12 Tetraoxapentadec 14 Yn 1 Ol

Precursor Synthesis and Derivatization

The assembly of 3,6,9,12-tetraoxapentadec-14-yn-1-ol relies on the careful selection and reaction of specific precursor molecules that provide the necessary structural components and functional groups.

Tetraethylene Glycol (TEG) as a Core Building Block

Tetraethylene glycol (TEG) forms the backbone of this compound. magnumsolvent.com Its chain of four repeating ethylene (B1197577) glycol units imparts hydrophilicity and a defined spacer length to the final molecule. The two terminal hydroxyl groups of TEG are key to its utility, allowing for a selective monofunctionalization. magnumsolvent.com In the synthesis, one of these hydroxyl groups is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile in the subsequent reaction.

Propargyl Bromide in Alkyne Introduction

Propargyl bromide is the key reagent for introducing the reactive terminal alkyne group onto the TEG scaffold. mdpi.comnih.gov This is accomplished through a Williamson ether synthesis, where the deprotonated TEG molecule nucleophilically attacks the propargyl bromide. libretexts.org This SN2 reaction results in the formation of an ether linkage and the incorporation of the propargyl group, which contains the terminal triple bond essential for click chemistry applications. nih.govplos.org

Sodium Hydride and Other Base-Mediated Alkynylation Reactions

Sodium hydride (NaH) is a powerful base frequently used to deprotonate one of the hydroxyl groups of tetraethylene glycol. libretexts.orgreddit.com This deprotonation is a critical activation step, generating a potent nucleophile for the subsequent reaction with propargyl bromide. libretexts.orggoogle.com The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). reddit.comnih.gov While other bases such as potassium carbonate can also be employed, sodium hydride is often preferred for its high efficiency in deprotonation. plos.orgnih.gov

| Reagent/Component | Role in Synthesis |

| Tetraethylene Glycol (TEG) | Provides the hydrophilic core structure and a hydroxyl group for reaction. |

| Propargyl Bromide | Introduces the terminal alkyne functionality. |

| Sodium Hydride (NaH) | Acts as a strong base to deprotonate TEG, activating it for nucleophilic attack. |

| Aprotic Solvent (e.g., THF, DMF) | Provides a suitable reaction medium that does not interfere with the strong base. |

Purification and Isolation Techniques in Synthesis

After the synthesis, purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. acs.org A standard method for purification is column chromatography on silica (B1680970) gel. This technique separates molecules based on their polarity, allowing for the isolation of the desired product. The purity of the final compound is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Advanced Synthetic Transformations of the Alkyne and Hydroxyl Functionalities

The presence of both a terminal alkyne and a hydroxyl group makes this compound a versatile building block for more complex molecules.

Click Chemistry (CuAAC) Applications in Derivatization

The terminal alkyne group of this compound is readily utilized in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry". wikipedia.orgorganic-chemistry.orgbio-connect.nl This highly efficient and specific reaction allows for the covalent attachment of the molecule to other molecules containing an azide (B81097) group, forming a stable triazole linkage. issuu.com This reaction is widely employed in bioconjugation to link the TEG spacer to proteins, peptides, and other biomolecules, as well as in materials science for surface modification and polymer synthesis. researchgate.net

| Reaction | Reactants | Product | Catalyst |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Azide-containing molecule | Triazole-linked conjugate | Copper(I) salt |

Formation of Triazole-Containing Derivatives

The most prominent reaction involving the alkyne terminus of this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept celebrated for its high efficiency, mild reaction conditions, and specificity. In a typical CuAAC reaction, the terminal alkyne undergoes a 1,3-dipolar cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst. This process leads to the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comisres.org

The copper(I) catalyst is often generated in situ from copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate. isres.org The resulting triazole linkage is highly stable and does not interfere with biological systems, making this methodology exceptionally valuable for creating complex molecular architectures and bioconjugates. semanticscholar.org

Table 1: Examples of CuAAC Reactions with Alkyne Precursors

| Alkyne Reactant | Azide Reactant | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 1-(phenylmethyl)-4-((3,6,9,12-tetraoxapentadecan-1-ol)-1-yl)-1H-1,2,3-triazole |

| Propargyl Alcohol | Azidothymidine (AZT) | Cu(I) | Triazole-linked AZT derivative |

Bioorthogonal Ligation Strategies

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. While the copper-catalyzed CuAAC is highly efficient, the cytotoxicity of copper has limited its direct application in vivo. precisepeg.com This limitation spurred the development of copper-free click chemistry, primarily the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). precisepeg.com

SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides without the need for a catalyst. nih.govresearchgate.net The reaction is driven by the release of ring strain in the cyclooctyne. nih.gov While this compound itself contains a terminal alkyne suited for CuAAC, its hydroxyl group can be converted into an azide. The resulting azido-PEG-alkyne could then react with a strained cyclooctyne in a SPAAC reaction, demonstrating the compound's utility as a precursor in the design of reagents for bioorthogonal ligation. nih.gov

Esterification and Etherification Reactions

The primary hydroxyl group of this compound provides a second reactive site for derivatization, primarily through esterification and etherification, enabling the extension of the PEG chain or the introduction of new functional groups.

Formation of Sulfonate Esters (e.g., Tosylate, Mesylate)

Alcohols are inherently poor leaving groups in nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base. masterorganicchemistry.com To enhance its reactivity, the hydroxyl group of this compound can be converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). masterorganicchemistry.com This conversion transforms the -OH group into an excellent leaving group, readily displaced by nucleophiles.

The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. masterorganicchemistry.com The base neutralizes the HCl byproduct. This process occurs without altering the stereochemistry at the carbon atom bearing the oxygen. masterorganicchemistry.com An efficient, water-based method for tosylation and mesylation has also been developed using KOH and catalytic amines, presenting a greener alternative. researchgate.net

Table 2: Comparison of Alcohol and Sulfonate Ester Derivatives

| Compound | Abbreviation | Leaving Group | Key Features |

|---|---|---|---|

| This compound | Propargyl-PEG4-OH | -OH (Hydroxide) | Poor leaving group. masterorganicchemistry.com |

| 3,6,9,12-Tetraoxapentadec-14-yn-1-yl p-toluenesulfonate | Propargyl-PEG4-OTs | -OTs (Tosylate) | Excellent leaving group, stable for purification. masterorganicchemistry.com |

Ether Linkage Formation for PEG Chain Extension

The synthesis of monodisperse, long-chain polyethylene (B3416737) glycols often relies on a stepwise approach. Williamson ether synthesis is a cornerstone of this methodology, involving the reaction of an alkoxide with an alkyl halide or sulfonate. beilstein-journals.org The hydroxyl group of this compound can be deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide can then attack an electrophilic PEG chain that has been functionalized with a good leaving group (like a tosylate or halide), resulting in the formation of a new ether linkage and the extension of the PEG chain. beilstein-journals.org This stepwise elongation allows for the precise control of the final polymer length, which is crucial for applications in drug delivery and nanotechnology. beilstein-journals.org

Thia-Michael Addition Reactions

The Thia-Michael addition is a conjugate addition reaction where a sulfur nucleophile, typically a thiol, adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). srce.hrnih.gov The terminal alkyne in this compound is not an intrinsic Michael acceptor. However, C-S bonds can be formed at the alkyne through related conjugate addition-type pathways.

For a thiol to add across the alkyne in a Michael-type fashion, the alkyne must be activated. This can be achieved by converting the starting material into a derivative containing an electron-withdrawing group conjugated to the alkyne, such as an α,β-unsaturated ketone (enone). More commonly, the addition of thiols to unactivated terminal alkynes is achieved through radical hydrothiolation or transition-metal-catalyzed processes, which can yield vinyl sulfide products. These reactions, while not strictly base-catalyzed Michael additions, follow a similar principle of adding a thiol nucleophile across the carbon-carbon multiple bond and are crucial for synthesizing organosulfur compounds. srce.hr The reaction often requires a catalyst to facilitate the deprotonation of the thiol or activation of the Michael acceptor. mdpi.com

Oxidation and Reduction Potentials in Synthetic Schemes

The two functional ends of this compound—the primary alcohol and the terminal alkyne—can be selectively oxidized or reduced, providing pathways to a variety of other functionalized derivatives.

Oxidation: The primary alcohol group (-CH₂OH) can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be accomplished with stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The alkyne group is generally stable to these conditions but can be cleaved under harsh oxidative treatments like ozonolysis.

Reduction: The terminal alkyne group (C≡CH) is readily reduced. Catalytic hydrogenation with hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C) will fully reduce the alkyne to an alkane (forming 3,6,9,12-tetraoxapentadecan-1-ol). A partial, stereoselective reduction can also be achieved. Using Lindlar's catalyst (a poisoned palladium catalyst), the alkyne is reduced to a cis-alkene. Alternatively, a dissolving metal reduction using sodium in liquid ammonia produces a trans-alkene.

Table 3: Summary of Oxidation and Reduction Reactions

| Functional Group | Reaction | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Primary Alcohol | Partial Oxidation | PCC, DMP | Aldehyde |

| Primary Alcohol | Full Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid |

| Terminal Alkyne | Full Reduction | H₂ / Pd/C | Alkane |

| Terminal Alkyne | Partial Reduction (cis) | H₂ / Lindlar's Catalyst | cis-Alkene |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the 3,6,9,12-Tetraoxapentadec-14-yn-1-ol molecule.

¹H NMR Spectral Analysis and Chemical Shift Assignments

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropy of the alkyne group.

The terminal hydroxyl proton signal is typically a broad singlet, the position of which can be concentration and solvent dependent. The protons of the ethylene (B1197577) glycol units appear as a complex series of multiplets in the region of 3.5-3.8 ppm. The propargyl methylene (B1212753) protons are shifted downfield due to the influence of the adjacent oxygen and the triple bond. The acetylenic proton appears as a triplet at approximately 2.4 ppm, with coupling to the propargyl methylene protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| HO-CH₂- | ~3.70 | t |

| -O-CH₂-CH₂-OH | ~3.65 | m |

| -O-CH₂-CH₂-O- (internal) | ~3.60 | m |

| -O-CH₂-CH₂-O-CH₂-C≡CH | ~3.68 | t |

| -O-CH₂-C≡CH | 4.15 | d |

| -C≡CH | 2.41 | t |

| HO- | Variable | br s |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on solvent and other experimental conditions.

¹³C NMR Spectral Analysis and Chemical Shift Assignments

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within this compound. The carbons of the ethylene glycol backbone resonate in the range of 60-72 ppm. The propargyl methylene carbon is observed at a slightly lower field due to the deshielding effect of the oxygen atom. The acetylenic carbons have characteristic chemical shifts, with the terminal alkyne carbon appearing at a higher field than the internal alkyne carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| HO-CH₂- | ~61.5 |

| -O-CH₂-CH₂-OH | ~72.5 |

| -O-CH₂-CH₂-O- (internal) | ~70.5 |

| -O-CH₂-CH₂-O-CH₂-C≡CH | ~70.0 |

| -O-CH₂-C≡CH | ~58.5 |

| -C≡CH | ~80.0 |

| -C≡CH | ~75.0 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, cross-peaks would be observed between the hydroxyl proton and the adjacent methylene protons, as well as between the protons of adjacent methylene groups within the ethylene glycol chain. A key correlation would be seen between the acetylenic proton and the propargyl methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.15 ppm would show a cross-peak with the carbon signal at ~58.5 ppm, confirming the assignment of the propargyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity of the molecule. For example, the acetylenic proton would show a correlation to the propargyl methylene carbon, and the propargyl methylene protons would show correlations to the adjacent ether oxygen-linked carbon and the internal acetylenic carbon.

Dynamic NMR Spectroscopy in Conformational Studies

The flexible oligo(ethylene glycol) chain of this compound can adopt various conformations in solution. Dynamic NMR spectroscopy can be employed to study the conformational dynamics of this molecule. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can provide insights into the rotational barriers around the C-O and C-C bonds of the ethylene glycol units. These studies can help in understanding the preferred solution-state conformation and the energetics of conformational exchange processes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In the positive ion mode, the molecule is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass analysis provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Table 3: Predicted ESI-HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₁H₂₀O₅ + H]⁺ | 233.1384 |

| [C₁₁H₂₀O₅ + Na]⁺ | 255.1203 |

Note: The calculated m/z values are based on the exact masses of the constituent isotopes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical technique for determining the molecular weight of non-volatile molecules with high precision. In the context of this compound, MALDI-TOF-MS serves as a definitive method to confirm its molecular mass. The compound is co-crystallized with a matrix material that absorbs laser energy, facilitating a soft ionization process that minimizes fragmentation. The resulting ions are accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined by their flight time.

For this compound (C₁₁H₂₀O₅), the analysis is expected to yield a primary ion peak corresponding to its calculated monoisotopic mass, often observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, which are common in MALDI analysis. This technique unequivocally verifies the successful synthesis of the target molecule by matching the experimental mass to the theoretical value. nih.gov

| Parameter | Theoretical Value |

| Molecular Formula | C₁₁H₂₀O₅ |

| Monoisotopic Mass | 232.1311 Da |

| Average Mass | 232.276 Da |

| Expected Ion (Sodium Adduct) | [C₁₁H₂₀O₅ + Na]⁺ |

| Expected m/z for [M+Na]⁺ | 255.1205 Da |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the purification and purity assessment of this compound. These techniques separate the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of this compound. A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a gradient of water and acetonitrile. The compound is detected as it elutes from the column, commonly by a UV detector if the molecule contains a chromophore, or more universally by an evaporative light scattering detector (ELSD) or mass spectrometer (MS). The resulting chromatogram displays a peak for the main compound and smaller peaks for any impurities. The purity is calculated based on the relative area of the main peak. Commercial suppliers of this compound often use HPLC to certify its purity, which is typically specified to be above 95%.

| Parameter | Representative Value |

| Column | C18 Reversed-Phase |

| Mobile Phase | Water/Acetonitrile Gradient |

| Detection | UV/ELSD/MS |

| Retention Time | Compound-specific (e.g., 8.5 min) |

| Purity Assessment | > 95% (based on peak area) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of the synthesis of this compound. rsc.org The reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org As the solvent moves up the plate, the components of the reaction mixture travel at different rates based on their polarity and affinity for the stationary phase. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound under specific conditions. achemblock.com

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Representative Rf Value |

| Starting Material (e.g., Tetraethylene glycol) | 1:1 | 0.2 |

| Product (this compound) | 1:1 | 0.5 |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique primarily used to determine the molecular weight distribution of polymers. For a discrete, small molecule like this compound, GPC is not a primary characterization method as it does not have a molecular weight distribution. However, GPC can be valuable in identifying and separating any potential higher molecular weight oligomers or polymeric impurities that may have formed during the synthesis, particularly during the ethoxylation process. In such a case, the pure compound would elute as a single, sharp peak, while any oligomeric species would elute earlier.

Flash Chromatography on Silica Gel

Flash chromatography is the principal technique for the preparative purification of this compound after its synthesis. This method is a rapid form of column chromatography that uses a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate the components of the crude reaction mixture. orgsyn.org Positive pressure is applied to the column to speed up the elution process. By starting with a nonpolar eluent and gradually increasing the polarity (e.g., from pure hexane to a hexane/ethyl acetate mixture), compounds are eluted in order of increasing polarity. Fractions are collected and analyzed (often by TLC) to isolate the pure product. rsc.orgorgsyn.org

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient elution, e.g., Hexane to Ethyl Acetate |

| Elution Order | Less polar impurities followed by the product |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. For this compound, this analysis provides experimental confirmation of its atomic composition, which is a critical measure of its purity and identity. A sample of the purified compound is combusted, and the resulting gases (CO₂ and H₂O) are quantitatively measured to determine the percentages of carbon and hydrogen. The oxygen content is typically determined by difference. The experimental values are then compared to the theoretical percentages calculated from the molecular formula (C₁₁H₂₀O₅). A close agreement between the experimental and theoretical values confirms the elemental integrity of the synthesized compound.

| Element | Molecular Formula | Theoretical Mass % |

| Carbon (C) | C₁₁H₂₀O₅ | 56.88% |

| Hydrogen (H) | C₁₁H₂₀O₅ | 8.68% |

| Oxygen (O) | C₁₁H₂₀O₅ | 34.44% |

Derivatives and Conjugates of 3,6,9,12 Tetraoxapentadec 14 Yn 1 Ol in Advanced Material Design

Polymer Synthesis and Functionalization

The presence of both a reactive alkyne handle and a flexible, water-soluble PEG spacer makes 3,6,9,12-tetraoxapentadec-14-yn-1-ol a versatile tool for polymer chemists. It can be incorporated into polymer backbones or used as a pendant group to impart specific characteristics to the final material.

Poly(ionic liquid)s (TPILs)

The synthesis of 1,2,3-triazolium-based poly(ionic liquid)s (TPILs) represents a significant area where derivatives of this compound can be applied. nih.govresearchgate.net The terminal alkyne group of this compound is readily available to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govresearchgate.net In a typical synthetic strategy, a diazide monomer can be reacted with a dialkyne, or an α-azide-ω-alkyne monomer can be self-polymerized. nih.gov By utilizing this compound, or a derivative where the terminal hydroxyl group is converted to an azide (B81097), polymers with repeating units containing the flexible and hydrophilic tetraethylene glycol spacer can be synthesized.

The incorporation of this PEG-like chain into the TPIL backbone is expected to influence the material's properties significantly. For instance, the oxyethylene units can enhance ionic conductivity by providing a favorable medium for ion transport. rsc.org Furthermore, the flexibility of the PEG chain can lower the glass transition temperature of the resulting TPIL, potentially leading to materials with desirable thermal and mechanical properties. nih.gov

Table 1: Potential Monomers Derived from this compound for TPIL Synthesis

| Monomer Name | Chemical Structure | Role in Polymerization | Expected Impact on TPIL Properties |

| 3,6,9,12-Tetraoxapentadec-14-yn-1-azide | N₃-(CH₂CH₂O)₄-CH₂-C≡CH | α-azide-ω-alkyne monomer | Introduces flexibility and enhances ionic conductivity. |

| 1,1'-(Ethane-1,2-diyl)bis(3-(prop-2-yn-1-yl)-1H-1,2,3-triazol-1-ium) derivative | [Structure containing the compound] | Dialkyne monomer | Cross-linking agent to improve mechanical strength. |

Poly(vinyl chloride) (PVC) Modification

Chemical modification of poly(vinyl chloride) (PVC) is a crucial strategy to enhance its properties and expand its applications. The covalent binding of functional molecules to the PVC backbone can overcome issues like plasticizer migration. nih.govresearchgate.net The terminal alkyne of this compound makes it an ideal candidate for grafting onto PVC chains that have been pre-functionalized with azide groups.

The modification process would typically involve the initial introduction of azide functionalities onto the PVC backbone through nucleophilic substitution of some of the chlorine atoms. Subsequently, the azide-functionalized PVC can be reacted with this compound via a CuAAC click reaction. escholarship.org This results in the covalent attachment of the hydrophilic PEG chains as side grafts on the PVC polymer. The introduction of these flexible and polar side chains is anticipated to impart a self-plasticizing effect, reducing the need for traditional, migratory plasticizers. escholarship.org Moreover, the hydrophilic nature of the PEG grafts could enhance the surface wettability and biocompatibility of the modified PVC. nih.gov

Electrospun Fibers with Chemical Groups

Electrospinning is a versatile technique for producing nanofibers from a wide range of polymers. nih.govdovepress.com The incorporation of functional molecules like this compound into the electrospinning solution can lead to nanofibers with tailored surface chemistry and properties. This compound could be blended with a primary polymer such as polylactic acid (PLA) or poly(ε-caprolactone) (PCL) prior to electrospinning. nih.gov

The resulting nanofibers would possess terminal alkyne groups on their surfaces, originating from the embedded this compound. These surface-exposed alkyne groups can then serve as reactive sites for the post-functionalization of the nanofibers via click chemistry. For instance, biomolecules, drugs, or other functional moieties bearing an azide group could be covalently attached to the fiber surface. This approach allows for the creation of functional materials for applications in tissue engineering, drug delivery, and sensing, where specific surface interactions are crucial. nih.gov

Protein-Polymer Diblock Copolymers

The synthesis of protein-polymer diblock copolymers combines the biological functionality of proteins with the tunable physical properties of synthetic polymers. nih.gov this compound, being a PEG derivative, is particularly well-suited for creating such conjugates. The hydroxyl terminus can be used to initiate the ring-opening polymerization of monomers like ε-caprolactone, leading to the formation of a well-defined poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-b-PCL) diblock copolymer with a terminal alkyne group. nih.gov

This alkyne-terminated diblock copolymer can then be conjugated to a protein that has been genetically or chemically modified to contain an azide group. The resulting protein-PEG-b-PCL diblock copolymer would self-assemble in aqueous solution into micelles, with the hydrophobic PCL block forming the core and the hydrophilic PEG and protein blocks forming the corona. nih.gov Such structures have significant potential in drug delivery, where the core can encapsulate hydrophobic drugs and the protein corona can provide specific targeting capabilities. nih.gov

Poly(ethylene oxide) (PEG) Conjugates and Linkers

By its very structure, this compound is a heterobifunctional PEG linker. The terminal hydroxyl group and the terminal alkyne group allow for the sequential and orthogonal conjugation of two different molecules. The hydroxyl group can be reacted through various chemistries, such as esterification or etherification, while the alkyne group is reserved for click chemistry.

This dual functionality makes it an invaluable tool in bioconjugation and materials science for creating complex architectures. For example, it can be used to link a biomolecule to a surface or a nanoparticle. The hydroxyl end could be attached to a solid support, and the alkyne end could be used to capture an azide-modified protein or peptide. This precise control over conjugation is essential for the development of biosensors, targeted drug delivery systems, and other advanced biomedical materials.

Table 2: Applications of this compound as a PEG Linker

| Application Area | Conjugation Strategy | Resulting Structure |

| Bioconjugation | Hydroxyl group reacts with a carboxylic acid on a biomolecule; alkyne group reacts with an azide-functionalized nanoparticle. | Biomolecule-PEG-Nanoparticle Conjugate |

| Surface Modification | Hydroxyl group is attached to a substrate; alkyne group is used to immobilize a fluorescent dye with an azide group. | Fluorescently Labeled Surface |

| Drug Delivery | Hydroxyl group is conjugated to a targeting ligand; alkyne group is attached to a drug molecule via a cleavable linker. | Targeted Drug-Linker-Ligand Conjugate |

Nanomaterial Integration and Surface Modification

The functionalization of nanomaterials is critical to their performance in various applications. This compound provides a means to modify the surface of nanomaterials, enhancing their stability, biocompatibility, and functionality.

The hydrophilic PEG chain can improve the dispersibility of hydrophobic nanomaterials in aqueous environments, preventing aggregation and improving their colloidal stability. The terminal alkyne group serves as a versatile anchor point for the subsequent attachment of a wide array of molecules via click chemistry. For instance, nanoparticles coated with this compound can be readily functionalized with targeting ligands for biomedical imaging, fluorescent dyes for sensing applications, or catalysts for chemical reactions. This approach allows for the creation of multifunctional nanomaterials with precisely controlled surface chemistry, opening up possibilities for their use in diagnostics, therapeutics, and catalysis. nih.gov

Mesoporous Silica (B1680970) Nanoparticles (MSNs) Functionalization

The surface functionalization of mesoporous silica nanoparticles (MSNs) with polymers like polyethylene (B3416737) glycol (PEG) is a common strategy to enhance their biocompatibility and reduce non-specific protein adsorption, a phenomenon known as the protein corona effect. While direct studies detailing the use of this compound for MSN functionalization are not prevalent, the principles of PEGylation are well-established. The hydroxyl terminus of the compound can be reacted with silane (B1218182) coupling agents to covalently attach it to the silica surface. Alternatively, the alkyne group can be utilized for post-functionalization "clicking" of azide-modified MSNs.

The choice of linking chemistry significantly influences the grafting efficiency and the subsequent protein adsorption behavior of the functionalized MSNs. nih.govunivie.ac.at The hydrophilic PEG chains extend from the MSN surface, creating a steric barrier that prevents the close approach and adsorption of serum proteins. This "stealth" property is critical for in vivo applications, as it can prolong the circulation time of the nanoparticles.

Table 1: Comparison of PEGylation Methods for MSNs

| Coupling Method | Reactive Groups on MSN | Functional Group on PEG | Outcome |

|---|---|---|---|

| Active Ester Coupling | Amino | N-hydroxysuccinimide ester | Covalent amide bond formation |

This table illustrates common coupling strategies for PEGylating MSNs, into which this compound could be integrated.

Plasmonic Nanodiamonds (ND@Au) and Gold Nanomaterials

In the realm of plasmonic nanomaterials, this compound and its derivatives play a direct role in surface modification and biocompatibilization. For instance, core-shell plasmonic nanodiamonds, which consist of a silica-encapsulated diamond nanocrystal coated with a gold shell, have been biocompatibilized using a PEG polymer terminated with bioorthogonally reactive alkyne groups. nih.gov This alkyne terminus allows for the subsequent attachment of targeting moieties, such as azide-modified transferrin, via click chemistry. nih.gov This targeted functionalization is crucial for applications like the selective thermal ablation of cancer cells. nih.gov

Similarly, a thiol-derivatized version of this compound, Propargyl-PEG4-thiol, has been used to create small, stable gold nanoparticles (GNPs). rsc.org In this one-step synthesis, the thiol group strongly binds to the gold surface, forming a protective monolayer, while the terminal alkyne remains available for further reactions. The resulting propargyl-PEG4-thiol-capped gold nanoparticles exhibit an average diameter of around 4 nm and show no aggregation, indicating efficient stabilization. rsc.org

Table 2: Characterization of Propargyl-PEG4-thiol-capped Gold Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Average Diameter | ~4 nm | rsc.org |

| Maximum Absorbance (λmax) | 507 nm | rsc.org |

SiO2@RC Shell–Core Structures

Information specifically detailing the use of this compound in the functionalization of SiO2@RC shell-core structures was not available in the consulted research.

Self-Assembled Monolayers (SAMs) on Nanoparticles

The formation of self-assembled monolayers (SAMs) is a fundamental strategy for controlling the surface properties of nanoparticles. nih.govresearchgate.net The thiol derivative of this compound, Propargyl-PEG4-thiol, is an ideal candidate for forming SAMs on gold nanoparticles. rsc.org The strong affinity of the thiol group for the gold surface drives the self-assembly process, leading to a densely packed monolayer. The tetraethylene glycol chains provide a hydrophilic interface, enhancing the colloidal stability of the nanoparticles in aqueous environments. rsc.org

The terminal alkyne groups of the SAM present a reactive surface that can be precisely functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, targeting ligands, and therapeutic agents, to the nanoparticle surface in a controlled and efficient manner.

Supramolecular Architectures and Assemblies

Cryptands and Bis-macrocycles

While the synthesis of cryptands and bis-macrocycles often involves polyether chains, specific examples employing this compound as a building block were not identified in the available literature. The synthesis of such complex macrocyclic structures typically relies on stepwise or template-guided approaches to achieve the desired three-dimensional architecture. nih.govcambridgescholars.com

Self-Assembling Nanostructures

The principles of molecular self-assembly guide the spontaneous organization of molecules into ordered structures. nih.gov PEGylated nanoparticles, in general, can undergo self-assembly processes driven by factors like slow evaporation. rsc.org While not directly documented for this compound, its properties are conducive to creating functionalized nanoparticles that could participate in such higher-order assemblies. The terminal functional groups (hydroxyl and alkyne) offer handles for introducing recognition motifs that could direct the self-assembly process.

Glycoconjugate Synthesis and Applications

The introduction of sugar moieties to create glycoconjugates is efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In this reaction, the terminal alkyne of this compound reacts with an azide-functionalized carbohydrate to form a stable triazole linkage. This method is highly efficient and proceeds under mild conditions, making it ideal for working with sensitive biological molecules.

The tetraethylene glycol backbone of this compound plays a crucial role in enhancing the water solubility of the resulting glycoconjugates. Many biologically relevant carbohydrates and the molecules they are targeting have limited solubility in aqueous environments. The hydrophilic nature of the ethylene (B1197577) glycol repeats helps to overcome this limitation, rendering the entire conjugate more soluble and bioavailable. This improvement in water solubility is a significant advantage in the design of materials for biological systems.

Table 1: Impact of Glycoconjugation on Water Solubility

| Compound | Structure | Water Solubility (mg/mL) |

| Azide-Functionalized Mannose | Mannose-N₃ | ~50 |

| This compound | HO-(CH₂CH₂O)₄-CH₂-C≡CH | Miscible |

| Mannose-TEG Conjugate | Mannose-Triazole-(OCH₂CH₂)₄-OH | > 200 |

Note: The data presented in this table is illustrative of the expected trend in water solubility upon glycoconjugation with a tetraethylene glycol linker and is based on typical properties of similar compounds.

The flexible tetraethylene glycol spacer of this compound is advantageous in this context. It allows the attached sugar moieties to orient themselves optimally to interact with the multiple binding sites on a target lectin. Researchers have successfully synthesized di-, tri-, and tetravalent inhibitors by attaching sugar-functionalized linkers to a central core. For instance, trivalent mannose conjugates have been designed to target the mannose receptor (CD206), which is highly expressed on the surface of macrophages. nih.gov

Table 2: Research Findings on Multivalent Mannose Inhibitors for Macrophage Targeting

| Inhibitor Valency | Linker | Target Receptor | Observed Outcome |

| Monovalent | - | CD206 (Mannose Receptor) | Low cellular uptake |

| Trivalent | Tetraethylene glycol-based | CD206 (Mannose Receptor) | Significant increase in cellular uptake and gene silencing in macrophages nih.gov |

| Tetravalent | Tetraethylene glycol-based | CD206 (Mannose Receptor) | High affinity binding and enhanced biological activity |

Note: This table summarizes findings from studies on multivalent mannose ligands, highlighting the importance of multivalency and the use of flexible linkers for effective receptor targeting.

Computational Studies and Theoretical Approaches

Molecular Modeling and Docking Simulations

Detailed molecular modeling and specific docking simulation studies for 3,6,9,12-Tetraoxapentadec-14-yn-1-ol are not extensively available in publicly accessible scientific literature. Such studies would typically investigate the interaction of this molecule with biological targets, such as proteins or nucleic acids, to predict binding affinities and modes. The absence of this data suggests that the molecule may not have been a primary focus of drug discovery or molecular recognition research to date.

Prediction of Physicochemical Properties (e.g., Lipophilicity, Water Solubility)

The physicochemical properties of this compound have been estimated through computational models. These predictions are crucial for understanding its potential behavior in various chemical and biological environments.

Lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a molecule's solubility and permeability. For this compound, the computationally predicted XLogP3 value is -0.9. nih.gov This negative value indicates that the compound is predicted to be more soluble in water than in lipids, suggesting a hydrophilic character.

Water solubility is influenced by factors such as the ability to form hydrogen bonds. Computational predictions indicate that this compound has one hydrogen bond donor and five hydrogen bond acceptors. nih.gov The presence of multiple oxygen atoms in the tetraoxa chain and the terminal hydroxyl group contribute to its predicted high water solubility.

The following table summarizes the key predicted physicochemical properties:

| Property | Predicted Value | Source |

| Molecular Formula | C11H20O5 | nih.gov |

| Molecular Weight | 232.27 g/mol | nih.gov |

| XLogP3 | -0.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 12 | nih.gov |

| Exact Mass | 232.13107373 Da | nih.gov |

| Topological Polar Surface Area | 57.2 Ų | nih.gov |

Applications in Advanced Chemical and Materials Science

Development of Functionalized Ligands and Building Blocks

The dual reactivity of 3,6,9,12-tetraoxapentadec-14-yn-1-ol makes it an ideal candidate for the synthesis of functionalized ligands and versatile building blocks for more complex molecular architectures.

Precursors for Triazolium-Based Poly(ionic liquid)s

Poly(ionic liquid)s (PILs) are a class of polymers that have an ionic liquid species attached to the polymer backbone. Triazolium-based PILs, in particular, have garnered significant interest due to their desirable properties, including high ionic conductivity and stability. The synthesis of these materials often employs "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring.

In this context, this compound serves as a key alkyne-containing precursor. The general synthetic strategy involves the reaction of an azide-functionalized monomer with an alkyne-functionalized monomer. The propargyl group of this compound readily participates in the CuAAC reaction with an azide-containing counterpart to form a 1,4-disubstituted 1,2,3-triazole. Subsequent alkylation of the triazole ring yields the corresponding 1,3,4-trisubstituted 1,2,3-triazolium salt, which is the ionic liquid moiety. researchgate.net When this chemistry is applied to bifunctional monomers, polymerization occurs, leading to the formation of triazolium-based PILs. bohrium.com The tetraethylene glycol spacer of this compound can enhance the flexibility and ion-conducting properties of the resulting PIL.

A versatile two-step procedure for the synthesis of 1,2,3-triazolium-based ionic liquids involves the initial Cu-mediated click reaction between azides and alkynes, followed by alkylation to form the triazolium salts. researchgate.net This methodology can be extended to the synthesis of functionalized ionic liquids bearing various groups, including those that can be incorporated into polymeric structures.

Table 1: Synthesis of Triazolium-Based Ionic Liquids

| Step | Reaction | Reactants | Product |

| 1 | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-containing molecule and an alkyne-containing molecule (e.g., this compound) | 1,4-disubstituted 1,2,3-triazole |

| 2 | Alkylation | 1,4-disubstituted 1,2,3-triazole and an alkylating agent | 1,3,4-trisubstituted 1,2,3-triazolium salt (Ionic Liquid) |

Data adapted from various synthetic procedures for triazolium-based ionic liquids. researchgate.net

Linkers for Bioconjugation and Biorecognition

The heterobifunctional nature of this compound makes it an excellent linker for bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. The terminal alkyne group allows for highly specific and efficient coupling to azide-modified biomolecules, such as proteins, peptides, and nucleic acids, via click chemistry. The hydroxyl group, on the other hand, can be further functionalized to attach other molecules of interest, including fluorescent dyes, drugs, or targeting ligands.

The polyethylene (B3416737) glycol (PEG) spacer is crucial for these applications. Its hydrophilicity improves the water solubility of the resulting bioconjugates, which is often a challenge when working with hydrophobic molecules. chempep.com The flexibility of the PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity. chempep.comjenkemusa.com Furthermore, the PEG moiety is known for its biocompatibility and ability to reduce non-specific protein adsorption, which is advantageous in biological systems. chempep.comjenkemusa.com

Table 2: Properties of this compound as a Bioconjugation Linker

| Feature | Description | Benefit in Bioconjugation |

| Terminal Alkyne Group | Reactive partner in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. | Enables highly specific and efficient "click" chemistry for attaching to azide-modified biomolecules. |

| Hydroxyl Group | Can be readily modified to introduce other functional groups. | Allows for the attachment of a second molecule of interest, creating a heterobifunctional linker. |

| Polyethylene Glycol (PEG) Spacer | Hydrophilic and flexible chain of repeating ethylene (B1197577) oxide units. | Improves water solubility, enhances biocompatibility, provides spatial separation, and reduces non-specific binding. chempep.comjenkemusa.com |

Probing Biological Interactions and Systems

The unique structural features of this compound also lend themselves to applications aimed at understanding and manipulating biological systems.

Molecular Recognition and Ligand Affinity Enhancement

In the study of molecular interactions, such as those between proteins and their ligands, the presentation and flexibility of the interacting partners can significantly influence binding affinity. Heterobifunctional PEG linkers, including derivatives of this compound, are utilized to create well-defined molecular probes for techniques like atomic force microscopy (AFM)-based molecular recognition force microscopy. researchgate.net

By attaching a probe molecule (e.g., an antibody or a small molecule ligand) to the AFM tip via a long, flexible PEG spacer, the probe has greater freedom to orient itself and bind to its target on a surface. researchgate.net This enhanced flexibility can facilitate more effective target recognition and lead to an apparent increase in ligand affinity. The hydrophilic nature of the PEG linker also helps to prevent non-specific adhesion of the probe to the surface, ensuring that the measured interactions are specific. chempep.com

Prodrug Design and Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery. This compound, as a heterobifunctional PEG linker, is a valuable component in the design of prodrugs and drug delivery systems. precisepeg.comaxispharm.com

The hydroxyl group can be used to attach a drug molecule, while the alkyne group can be used to conjugate a targeting moiety or to attach the prodrug to a larger drug delivery vehicle, such as a nanoparticle or a polymer. The PEG spacer enhances the water solubility and circulation time of the prodrug, and can protect the drug from premature degradation. chempep.com This compound is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins. medchemexpress.com In this context, it serves as a linker to connect a ligand for the target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com

Modification of Microbial Membranes

The ability to modify the surface of microorganisms has significant implications for both fundamental research and biotechnology. One area of investigation involves the incorporation of functional molecules into microbial membranes to alter their properties or to display new functionalities.

Research into the rational design and synthesis of conjugated oligoelectrolytes for microbial membrane modification has utilized this compound as a synthetic building block. While the specific details of its role in the final membrane modification are not fully elaborated in the available literature, its inclusion in the synthetic scheme suggests its utility in creating functionalized molecules for this purpose. The PEG component can enhance the water solubility and biocompatibility of the conjugated oligoelectrolytes, facilitating their interaction with and potential incorporation into the microbial membrane. The alkyne group provides a handle for further functionalization, for example, through click chemistry, to attach other molecules to the modified membrane surface. The use of PEG-functionalized materials has been shown to reduce biofouling on surfaces and can impart antimicrobial properties, suggesting that the incorporation of such molecules into a membrane could alter its interaction with the environment. nih.govijcce.ac.ir

Targeted Delivery Systems

The architecture of this compound, often referred to as propargyl-PEG4-OH, makes it an ideal linker molecule in the construction of targeted drug delivery systems. The polyethylene glycol (PEG) component of the molecule is well-known for its ability to improve the solubility and biocompatibility of conjugated molecules. This is a crucial attribute for in vivo applications, as it can help to reduce non-specific interactions and prolong circulation times of therapeutic agents.

The terminal alkyne group is a key functional handle that allows for its conjugation to other molecules, such as targeting ligands (e.g., antibodies, peptides) or therapeutic payloads, through highly efficient and specific "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the precise construction of drug-linker-targeting agent conjugates. The hydroxyl group on the other end of the molecule provides an additional point for chemical modification, further enhancing its versatility as a building block in complex delivery systems.

Interactive Data Table: Properties of this compound Relevant to Drug Delivery

| Property | Description | Significance in Targeted Delivery |

| Hydrophilicity | The tetraethylene glycol chain imparts water solubility. | Enhances the bioavailability and reduces aggregation of the drug delivery system in aqueous physiological environments. |

| Biocompatibility | PEG is known to be non-toxic and non-immunogenic. | Minimizes adverse reactions and allows for safer administration of the delivery system. |

| Terminal Alkyne Group | Provides a reactive site for "click chemistry". | Enables the efficient and specific attachment of targeting moieties and therapeutic agents to construct the delivery vehicle. |

| Hydroxyl Group | Offers an additional site for chemical modification. | Increases the versatility of the linker for creating more complex and multifunctional delivery systems. |

Sensors and Electrochemical Applications

The unique combination of a hydrophilic spacer and a reactive alkyne terminus in this compound also lends itself to applications in the development of advanced sensors and in electrochemistry.

Chemosensors and Biosensors

In the realm of sensor technology, this compound can be utilized as a linker to immobilize biorecognition elements, such as peptides or antibodies, onto sensor surfaces. The PEG spacer helps to extend the recognition element away from the surface, which can improve its accessibility to the target analyte and minimize steric hindrance, thereby enhancing the sensitivity and performance of the sensor. The alkyne group allows for a stable and oriented attachment of the biorecognition element to an azide-modified sensor substrate. This controlled immobilization is critical for the reproducibility and reliability of biosensors. Research has shown that the incorporation of flexible linkers can improve the sensitivity of peptide-based biosensors for detecting aldehydes in the gas phase. nih.govnih.gov

Electrochemical Generation of Conjugated Networks

The terminal alkyne functionality of this compound makes it a valuable precursor for the electrochemical synthesis of conjugated polymer networks. The electrochemical polymerization of alkyne-containing monomers can lead to the formation of thin, conductive polymer films on electrode surfaces. These conjugated networks can exhibit interesting electronic and optical properties, making them suitable for a range of applications, including electronic devices and sensors. The presence of the PEG chains within the polymer network can influence the morphology and properties of the resulting film, potentially enhancing its ion conductivity or providing a more hydrophilic environment.

Emerging Applications in Specialized Fields

Beyond the more established applications, this compound is finding use in highly specialized and cutting-edge areas of research.

Site-Selective Modification of RNA

One of the most significant emerging applications of this compound is in the site-selective modification of ribonucleic acid (RNA). jst.go.jpnih.govnih.govresearchgate.net The ability to precisely modify RNA at specific locations is crucial for studying its biological functions and for the development of RNA-based therapeutics. In a notable study, a pyridinyl transfer group functionalized with an alkyne attached via a tetraethylene glycol linker, derived from this compound, was synthesized. jst.go.jp This transfer group was then incorporated into an oligodeoxynucleotide (ODN) which, in turn, could selectively modify a target cytosine base in an RNA strand. jst.go.jp

The PEG linker in this system plays a critical role. It extends the reactive alkyne group away from the RNA backbone, which was found to significantly improve the efficiency of subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. jst.go.jp This allows for the attachment of various molecular probes, such as fluorophores, to the modified RNA, facilitating its study. The research highlighted that the use of a PEG linker overcomes steric and ionic repulsion that can hinder the cycloaddition reaction when the alkyne is closer to the RNA strand. jst.go.jp

Interactive Data Table: Research Findings on RNA Modification

| Parameter | Observation | Significance | Reference |

| Reaction Yield of CuAAC | Significantly improved with the use of a tetraethylene glycol linker. | The PEG linker reduces steric and ionic hindrance, allowing for more efficient attachment of reporter molecules to the RNA. | jst.go.jp |

| Substrate Accessibility | The alkyne at the end of the PEG linker is more accessible to azide-containing compounds. | Enables the labeling of RNA with a wider variety of molecules for functional studies. | jst.go.jp |

| Versatility | The transfer group can be introduced into an ODN for site-selective RNA modification. | Provides a powerful tool for the targeted chemical biology of RNA. | jst.go.jp |

Advanced Electrode Materials

The alkyne group in this compound also makes it a candidate for the functionalization of electrode materials. By covalently attaching this molecule to the surface of an electrode, its properties can be tailored for specific applications. For instance, the hydrophilic PEG chains can improve the biocompatibility of electrodes intended for use in biological environments, such as in biosensors or neural interfaces. Furthermore, the terminal hydroxyl group can be further modified to attach other functional molecules, creating a multifunctional electrode surface. The ability to form conjugated networks through the alkyne group, as mentioned earlier, also opens up possibilities for creating novel electrode materials with enhanced electronic and catalytic properties.

Insufficient Information to Generate Article on "this compound" for Specified Applications

Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is insufficient specific information to generate a thorough and scientifically accurate article on the chemical compound “this compound” for its applications in "Materials for Cancer Cell Thermoablation" and "Removal of Radioactive Species" as outlined in the request.

The investigation into the applications of this specific compound, including its synonyms such as "propargyl-PEG4-OH," did not yield direct research findings, detailed studies, or data tables related to its use in the specified fields.

Similarly, the search for its use in the "Removal of Radioactive Species" yielded minimal and tangential results. A patent mentions the compound as a reactant in the synthesis of a larger molecule with potential applications in radionuclide therapy, which is distinct from the removal of radioactive species from environmental or waste contexts. Another document briefly lists the compound in the context of removing radioactive iodine, but provides no experimental details, data, or discussion of the mechanism.

Given the strict instructions to only include information directly related to "this compound" and to adhere strictly to the provided outline, the lack of specific, verifiable research findings prevents the creation of an article that would meet the required standards of being "thorough, informative, and scientifically accurate." To proceed with writing the article would necessitate making unsubstantiated inferences from research on related but different compounds, which would violate the explicit instructions of the prompt.

Therefore, this response serves to inform that the requested article cannot be generated at this time due to the absence of specific scientific evidence for the prescribed applications of "this compound."

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via nucleophilic substitution using tetraethylene glycol and propargyl bromide. Sodium hydride (NaH) in THF at 0°C is used to deprotonate the hydroxyl group, followed by slow addition of propargyl bromide. Post-reaction, the mixture is acidified with HCl, extracted with dichloromethane (DCM), and purified via flash chromatography. Yields vary (23–52%) due to competing side reactions (e.g., over-alkylation) .

- Optimization Strategies :

- Control reaction temperature to minimize propargyl bromide decomposition.

- Use stoichiometric excess of tetraethylene glycol to suppress di-substitution.

- Employ inert atmosphere (argon) to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- Key Techniques :

- ¹H NMR : Look for the terminal alkyne proton at δ 2.42 ppm (t, J = 2.4 Hz) and hydroxyl proton at δ 2.33 ppm (broad singlet). The ethylene oxide backbone appears as a multiplet at δ 3.59–3.75 ppm .

- ESI-MS : Confirm molecular ion peak at m/z 232.131 (M+H⁺) .

- IR Spectroscopy : Detect hydroxyl stretch (~3400 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

Q. How does the compound’s solubility profile impact its utility in biological assays?

- Solubility Data :

| Solvent | Solubility |

|---|---|

| DMSO | High |

| Water | Moderate |

| Ethanol | Moderate |

- Implications : High DMSO solubility facilitates stock solution preparation for cell-based assays, but residual DMSO may interfere with toxicity studies. Use concentrations <0.1% v/v in biological systems .

Q. What are the stability considerations for long-term storage of this compound?

- Storage Guidelines :

- Short-term: 2–8°C (days to weeks).

- Long-term: -20°C under argon (months to years).

- Degradation Risks : Hygroscopicity and oxidation of the alkyne group necessitate desiccant use and inert storage conditions .

Advanced Research Questions

Q. How does this compound function as a PROTAC linker, and what structural features enhance proteasome-mediated degradation?

- Mechanistic Insight : The alkyne terminus enables "click chemistry" conjugation to E3 ligase ligands (e.g., VHL or CRBN), while the PEG backbone provides hydrophilicity and spatial flexibility for ternary complex formation (target-PROTAC-E3 ligase) .

- Structure-Activity Relationship (SAR) :

- Longer PEG chains (>4 units) improve solubility but reduce cellular permeability.

- Terminal alkyne placement minimizes steric hindrance during conjugation .

Q. What strategies resolve contradictions in reported synthesis yields (e.g., 23% vs. 52%)?

- Analysis of Discrepancies : Lower yields (23%) in scaled-up reactions (15.5 mmol) vs. smaller batches (4.3 mmol) suggest inefficiencies in mixing or temperature control.

- Mitigation Approaches :

- Use dropwise addition of propargyl bromide via syringe pump.

- Optimize NaH dispersion quality to ensure consistent deprotonation .

Q. What challenges arise during purification, and how can chromatographic methods be tailored?

- Key Challenges : Co-elution of unreacted tetraethylene glycol and di-substituted byproducts.

- Chromatography Optimization :

- Use silica gel with gradient elution (0–2% MeOH in DCM) to resolve polar impurities.

- Monitor fractions via TLC (Rf ≈ 0.3 in 5% MeOH/DCM) .

Q. How can researchers validate the compound’s role in enhancing drug delivery systems (e.g., nanoparticles)?

- Experimental Design :

- Conjugate the alkyne group to azide-functionalized nanoparticles via CuAAC.

- Assess encapsulation efficiency and release kinetics using fluorescent probes (e.g., Nile Red).

- Compare cellular uptake (e.g., confocal microscopy) with non-PEGylated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。